Halauxifen: A Technical Guide to its Chemical Structure, Properties, and Mode of Action
Halauxifen: A Technical Guide to its Chemical Structure, Properties, and Mode of Action
Introduction
Halauxifen, and its more commonly formulated methyl ester, halauxifen-methyl, represent a significant advancement in synthetic auxin herbicides. As the first member of the arylpicolinate class, it offers a novel solution for the post-emergent control of a wide range of broadleaf weeds, including those resistant to other herbicide groups, particularly in cereal crops. This technical guide provides an in-depth overview of the chemical and physical properties of halauxifen and halauxifen-methyl, its molecular mode of action, and representative experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the fields of agrochemistry, weed science, and drug development.
Chemical Structure and Identification
Halauxifen-methyl is the pro-herbicide, which is rapidly converted to the active form, halauxifen (the carboxylic acid), within the target plant. The structural difference lies in the methyl ester group at the C2 position of the pyridine ring.
Table 1: Chemical Identification of Halauxifen and Halauxifen-methyl
| Identifier | Halauxifen | Halauxifen-methyl |
| IUPAC Name | 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid[1][2] | methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate[3][4] |
| CAS Number | 943832-60-8[1] | 943831-98-9 |
| Molecular Formula | C₁₃H₉Cl₂FN₂O₃ | C₁₄H₁₁Cl₂FN₂O₃ |
| Molecular Weight | 343.13 g/mol | 345.15 g/mol |
| Chemical Structure |
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Physicochemical Properties
The physicochemical properties of a herbicide are critical determinants of its environmental fate, bioavailability, and application method. Halauxifen-methyl is a white, powdery solid with very low solubility in water.
Table 2: Physicochemical Properties of Halauxifen and Halauxifen-methyl
| Property | Halauxifen | Halauxifen-methyl | Source(s) |
| Melting Point (°C) | Not available | 145.5 | |
| Boiling Point (°C) | Not available | Decomposes before boiling | |
| Vapor Pressure | 1.5 x 10⁻⁵ mPa (20 °C) | 5.9 x 10⁻⁶ mPa (20 °C) / 1.1 x 10⁻¹⁰ mmHg (25°C) | |
| Henry's Law Constant (Pa m³ mol⁻¹) | Not available | 1.22 x 10⁻⁶ (pH 7, 25 °C) | |
| Dissociation Constant (pKa) | Not available | 2.84 (20 °C) |
Table 3: Solubility of Halauxifen and Halauxifen-methyl
| Solvent | Solubility (at 20°C) | Source(s) |
| Halauxifen in Water | 3070 mg/L (pH 7) | |
| Halauxifen-methyl in Water | 1.67 mg/L (pH 7) | |
| Halauxifen-methyl in Organic Solvents | Acetone: >250 g/L | |
| Methanol: 38.1 g/L | ||
| Xylene: 9.13 g/L |
Mode of Action: Synthetic Auxin Pathway
Halauxifen-methyl is classified as a Group 4 (WSSA) or Group O (HRAC) herbicide. Its mode of action is to mimic the natural plant hormone indole-3-acetic acid (IAA), acting as a synthetic auxin.
Upon absorption by the leaves and roots, halauxifen-methyl is rapidly de-esterified to its active form, halauxifen acid. Halauxifen then binds to the TIR1/AFB family of auxin co-receptors. This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. The degradation of these repressors leads to the massive and uncontrolled transcription of auxin-responsive genes. This deregulation of gene expression disrupts numerous growth processes, culminating in an overproduction of ethylene and abscisic acid (ABA). The hormonal imbalance causes symptoms such as epinasty, twisted stems, cessation of growth, and ultimately, plant death.
Caption: Signaling pathway of halauxifen-methyl in a susceptible plant.
Experimental Protocols
Synthesis of Halauxifen-methyl
The commercial synthesis of halauxifen-methyl often involves a cross-coupling strategy to generate the core biaryl system. A representative method is the Suzuki-Miyaura coupling reaction. The general workflow begins with the preparation of a boronic acid intermediate from 2-chloro-6-fluoroanisole, which is then coupled with a substituted pyridine derivative.
Disclaimer: The following is a generalized workflow and not a detailed, replicable laboratory protocol. Specific reagents, catalysts, solvents, and reaction conditions are proprietary and would require optimization.
General Workflow:
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Metallation and Borylation: 2-chloro-6-fluoroanisole is treated with a strong base (e.g., n-butyllithium) followed by a borate ester (e.g., triisopropyl borate) to form the corresponding boronic acid or ester intermediate.
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Suzuki Coupling: The boronic acid intermediate is coupled with a protected 4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester derivative in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or CsF).
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Deprotection: The protecting group on the amino functionality is removed under appropriate conditions (e.g., acidic hydrolysis) to yield the final product, halauxifen-methyl.
